7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride
Description
7-(Piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core substituted with a piperazine-methyl group at the 7-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. This compound belongs to a class of fused heterocycles known for diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
7-(piperazin-1-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS.2ClH/c16-10-7-9(8-14-3-1-12-2-4-14)13-11-15(10)5-6-17-11;;/h5-7,12H,1-4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZIAXUCGGVUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)N3C=CSC3=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound integrates a thiazole ring fused with a pyrimidine structure and features a piperazine moiety, which enhances its solubility and bioavailability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H16Cl2N4OS
- Molecular Weight : 323.24 g/mol
- CAS Number : 1177276-52-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines by targeting pathways involved in cell cycle regulation and apoptosis .
- Anti-inflammatory Properties : The thiazolo[3,2-a]pyrimidine derivatives have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators .
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various piperazine derivatives, this compound showed potent activity against Listeria monocytogenes and was more effective than ampicillin against Pseudomonas aeruginosa and E. coli . This highlights its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Antiproliferative Activity
Research on thiazolo[3,2-a]pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. The mechanism involved modulation of the MAPK signaling pathway leading to apoptosis in A431 cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exhibit significant anticancer properties. Studies have shown that these thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's ability to target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antibiotic .
Neuropharmacology
In neuropharmacological studies, the piperazine moiety has been linked to enhanced central nervous system activity. Compounds containing this structure are being explored for their potential as anxiolytics and antidepressants. Research suggests that they may modulate neurotransmitter systems effectively .
Pharmacological Applications
Drug Development
The dihydrochloride form of this compound is particularly useful in drug formulation due to its solubility characteristics. It is being studied as a scaffold for developing new drugs targeting various diseases, including neurodegenerative disorders and infections .
Proteomics Research
The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for elucidating biological pathways and mechanisms .
Material Science Applications
Polymer Chemistry
In material science, the compound's unique structural features allow it to be integrated into polymer matrices for enhanced properties. Researchers are exploring its use in creating smart materials that respond to environmental stimuli .
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of thiazolo-pyrimidine derivatives in human cancer cell lines, revealing IC50 values that indicate significant cytotoxicity against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
- Antimicrobial Research : Another investigation focused on synthesizing derivatives of 7-(piperazin-1-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and testing them against resistant bacterial strains. Results showed a marked decrease in bacterial viability, suggesting potential use as novel antibiotics .
Comparison with Similar Compounds
Structural Variations and Key Features
The thiazolo[3,2-a]pyrimidinone scaffold allows extensive structural modifications. Below is a comparative analysis with selected analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
